An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Pathway of 5-(3-Bromophenyl)-1,3-oxazole
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Pathway of 5-(3-Bromophenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the heterocyclic compound 5-(3-Bromophenyl)-1,3-oxazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and materials science.
Core Physicochemical Properties
While specific experimental data for 5-(3-Bromophenyl)-1,3-oxazole is limited in publicly available literature, its fundamental properties can be summarized and estimated based on data from closely related analogs and supplier information.
Table 1: Summary of Physicochemical Data for 5-(3-Bromophenyl)-1,3-oxazole and Related Compounds
| Property | 5-(3-Bromophenyl)-1,3-oxazole | 5-(3-Bromophenyl)isoxazole (Isomer) | 5-(3-Bromophenyl)-3-phenylisoxazole (Analog) |
| CAS Number | 243455-57-4[1] | 7064-33-7[2] | Not applicable |
| Molecular Formula | C₉H₆BrNO[1] | C₉H₆BrNO[2] | C₁₅H₁₀BrNO |
| Molecular Weight | 224.05 g/mol [3] | 224.06 g/mol [2] | 300.15 g/mol |
| Melting Point | Data not available | 66 °C[2] | 178-180 °C[4] |
| Boiling Point | Data not available | 320.7 °C[2] | Data not available |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | Data not available | Data not available |
| Predicted pKa | Data not available | ~6.6 | Data not available |
| Predicted logP | Data not available | ~2.6 | Data not available |
Synthesis of 5-(3-Bromophenyl)-1,3-oxazole
The most direct and widely applicable method for the synthesis of 5-aryl-1,3-oxazoles is the Van Leusen oxazole synthesis.[5][6][7] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.
Experimental Protocol: Van Leusen Synthesis of 5-(3-Bromophenyl)-1,3-oxazole
This protocol is a generalized procedure based on established Van Leusen reactions for the synthesis of 5-aryl-1,3-oxazoles.[5][6][7]
Materials:
-
3-Bromobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Methanol (MeOH) or another suitable solvent
-
Standard laboratory glassware for organic synthesis
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Thin-layer chromatography (TLC) apparatus
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromobenzaldehyde (1.0 equivalent) and tosylmethyl isocyanide (1.0-1.2 equivalents) in methanol.
-
Addition of Base: Add potassium carbonate (2.0-3.0 equivalents) to the stirred solution.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-(3-Bromophenyl)-1,3-oxazole.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Potential Biological Activity and Signaling Pathways
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10][11]
While no specific biological studies on 5-(3-Bromophenyl)-1,3-oxazole have been identified, related isoxazole and oxadiazole structures have been investigated as potential inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[5] The p38 MAPK pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic target for various inflammatory diseases.[12][13]
The p38 MAPK signaling cascade is initiated by various extracellular stimuli, including stress and inflammatory cytokines. This leads to the activation of a series of upstream kinases, culminating in the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Conclusion
5-(3-Bromophenyl)-1,3-oxazole is a readily accessible heterocyclic compound with potential for further investigation in drug discovery and materials science. While experimental data on its specific physicochemical properties are sparse, established synthetic methodologies like the Van Leusen reaction provide a clear path for its preparation. The structural similarity of its core to known bioactive molecules, particularly inhibitors of the p38 MAPK pathway, suggests that this compound and its derivatives warrant further biological evaluation. This guide provides a foundational framework for researchers to initiate such studies.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
